Hept-1-EN-2-YL diphenyl phosphate
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Overview
Description
Hept-1-EN-2-YL diphenyl phosphate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a phosphate group attached to a hept-1-en-2-yl moiety and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hept-1-EN-2-YL diphenyl phosphate typically involves the reaction of hept-1-en-2-ol with diphenyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:
Hept-1-en-2-ol+Diphenyl chlorophosphate→Hept-1-EN-2-YL diphenyl phosphate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Hept-1-EN-2-YL diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phenyl groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenyl phosphate, while substitution reactions can produce a variety of substituted phosphates .
Scientific Research Applications
Hept-1-EN-2-YL diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Hept-1-EN-2-YL diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate esters, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Diphenyl phosphate: Lacks the hept-1-en-2-yl moiety but shares similar phosphate ester properties.
Triphenyl phosphate: Contains three phenyl groups instead of two, leading to different chemical and physical properties.
Hept-1-EN-2-YL phosphate: Similar structure but without the phenyl groups.
Uniqueness: Hept-1-EN-2-YL diphenyl phosphate is unique due to the combination of the hept-1-en-2-yl moiety and diphenyl phosphate structure.
Properties
CAS No. |
62869-90-3 |
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Molecular Formula |
C19H23O4P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
hept-1-en-2-yl diphenyl phosphate |
InChI |
InChI=1S/C19H23O4P/c1-3-4-7-12-17(2)21-24(20,22-18-13-8-5-9-14-18)23-19-15-10-6-11-16-19/h5-6,8-11,13-16H,2-4,7,12H2,1H3 |
InChI Key |
RXNKKXMJYXRCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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